Methyl 4-methylthiazole-5-carboxylate
CAS No.: 81569-44-0
Cat. No.: VC21374099
Molecular Formula: C6H7NO2S
Molecular Weight: 157.19g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81569-44-0 |
---|---|
Molecular Formula | C6H7NO2S |
Molecular Weight | 157.19g/mol |
IUPAC Name | methyl 4-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 |
Standard InChI Key | RRCLLMUIJYXSGZ-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)C(=O)OC |
Canonical SMILES | CC1=C(SC=N1)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 4-methylthiazole-5-carboxylate is a thiazole derivative with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . The compound is registered in chemical databases with the CAS number 81569-44-0 and PubChem CID 676432 . It belongs to the class of heterocyclic compounds containing a five-membered thiazole ring with nitrogen and sulfur atoms. The compound features a methyl group at position 4 and a methyl carboxylate group at position 5 of the thiazole ring .
Nomenclature and Identifiers
The compound is known by several names in chemical literature and databases, with its IUPAC name being methyl 4-methyl-1,3-thiazole-5-carboxylate . Other synonyms include:
Alternative Names | Registry Numbers |
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Methyl 4-methylthiazole-5-carboxylate | CAS: 81569-44-0 |
Methyl 4-methyl-1,3-thiazole-5-carboxylate | MFCD00129998 |
Methyl 4-methyl-5-thiazolecarboxylate | PubChem CID: 676432 |
The compound can be uniquely identified using its InChIKey RRCLLMUIJYXSGZ-UHFFFAOYSA-N and SMILES notation CC1=C(SC=N1)C(=O)OC .
Structural Features
The chemical structure of methyl 4-methylthiazole-5-carboxylate consists of a thiazole core with specific substitutions:
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A five-membered thiazole ring containing nitrogen and sulfur atoms
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A methyl group (-CH₃) at position 4 of the thiazole ring
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A methyl carboxylate group (-COOCH₃) at position 5 of the thiazole ring
This arrangement of functional groups gives the compound distinct chemical properties and reactivity patterns that make it valuable in organic synthesis.
Physical and Chemical Properties
Methyl 4-methylthiazole-5-carboxylate possesses specific physical and chemical properties that determine its behavior in various chemical reactions and applications.
Chemical Properties
Methyl 4-methylthiazole-5-carboxylate contains several functional groups that influence its chemical behavior:
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The thiazole ring provides aromatic character and contributes to the compound's stability
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The methyl carboxylate group is susceptible to nucleophilic attack, making it prone to hydrolysis, transesterification, and reduction reactions
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The methyl group at position 4 can participate in various substitution reactions depending on reaction conditions
The carboxylate group can be hydrolyzed to form 4-methylthiazole-5-carboxylic acid (CAS: 20485-41-0), which is another important chemical intermediate . This acid form has been reported to have a pKa value of approximately 1.16±0.31, indicating its relatively strong acidic nature .
Solubility Profile
The solubility characteristics of methyl 4-methylthiazole-5-carboxylate affect its handling and application in various chemical processes. Based on the properties of related compounds, it generally exhibits:
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Good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and chloroform
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Limited solubility in water due to its predominantly hydrophobic nature
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Moderate solubility in mixed aqueous-organic systems
The related acid form (4-methylthiazole-5-carboxylic acid) is specifically noted to be soluble in DMSO , which suggests that the methyl ester would likely share similar solubility characteristics but with enhanced solubility in less polar solvents.
Synthesis and Preparation
Methyl 4-methylthiazole-5-carboxylate can be synthesized through various routes, with the choice of method depending on available starting materials and desired scale of production.
Common Synthetic Routes
While the search results don't provide specific synthesis methods for methyl 4-methylthiazole-5-carboxylate, typical approaches for thiazole-based compounds often involve:
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Hantzsch thiazole synthesis using α-haloketones and thiourea or thioamide derivatives
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Esterification of 4-methylthiazole-5-carboxylic acid with methanol under acidic conditions
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Direct cyclization methods using appropriate precursors containing sulfur and nitrogen atoms
The preparation methods for related thiazole derivatives, as mentioned in the literature, often involve multistep synthetic processes with careful control of reaction conditions .
Purification Methods
After synthesis, methyl 4-methylthiazole-5-carboxylate typically requires purification to remove byproducts and unreacted starting materials. Common purification techniques include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel or other suitable stationary phases
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Distillation for larger-scale preparations, though this is less common due to the compound's high boiling point
Applications and Biological Activity
Methyl 4-methylthiazole-5-carboxylate and its derivatives have found numerous applications in chemical synthesis and pharmaceutical research due to their versatile reactivity and biological properties.
Synthetic Applications
Methyl 4-methylthiazole-5-carboxylate serves as an important building block in the synthesis of:
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Complex heterocyclic compounds with potential pharmaceutical applications
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Ligands for coordination chemistry and catalysis
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Intermediates for natural product synthesis
The compound's carboxylate group provides a convenient handle for further functionalization through amidation, reduction, or other transformations . This versatility makes it valuable in diversity-oriented synthesis and medicinal chemistry.
Related Compounds and Structural Analogs
Several compounds structurally related to methyl 4-methylthiazole-5-carboxylate have been reported in the literature, each with its own chemical and biological profile.
Structural Isomers
Methyl 5-methylthiazole-4-carboxylate (CAS: 68751-05-3) is a positional isomer with the methyl and carboxylate groups in reversed positions compared to our target compound . This structural difference results in distinct chemical and biological properties:
Property | Methyl 4-methylthiazole-5-carboxylate | Methyl 5-methylthiazole-4-carboxylate |
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CAS Number | 81569-44-0 | 68751-05-3 |
Molecular Weight | 157.19 g/mol | 157.19 g/mol |
InChIKey | RRCLLMUIJYXSGZ-UHFFFAOYSA-N | FFDBALRFBPEJBH-UHFFFAOYSA-N |
SMILES | CC1=C(SC=N1)C(=O)OC | CC1=C(C(=O)OC)N=CS1 |
Despite their similar composition, these isomers display different reactivity patterns and potentially different biological activities due to the altered spatial arrangement of functional groups .
Functional Derivatives
Several functional derivatives of methyl 4-methylthiazole-5-carboxylate have been studied:
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4-Methylthiazole-5-carboxylic acid (CAS: 20485-41-0): The free acid form obtained by hydrolysis of the methyl ester
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Methyl 4-(tert-butyl)-2-methylthiazole-5-carboxylate (CAS: 1072944-46-7): A more sterically hindered analog with a tert-butyl group at position 4 and an additional methyl group at position 2
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(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives: Complex amide derivatives formed by replacing the methoxy group with various piperazine moieties
These structural variations provide a rich array of compounds with diverse chemical and biological properties, expanding the potential applications of thiazole-based molecules in various fields.
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